7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide

Description

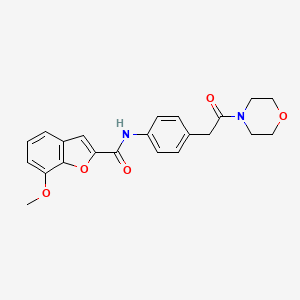

Its structure integrates a benzofuran core substituted with a methoxy group at the 7-position and an amide-linked phenyl ring modified with a morpholino-2-oxoethyl moiety at the para position (Fig. 1). This compound belongs to a broader series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives synthesized via coupling 7-methoxy-2-benzofuran-carboxylic acid with aryl amines using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) .

Properties

IUPAC Name |

7-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-27-18-4-2-3-16-14-19(29-21(16)18)22(26)23-17-7-5-15(6-8-17)13-20(25)24-9-11-28-12-10-24/h2-8,14H,9-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQZUFZDPRZHJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and metastasis suppression. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H20N2O4

- Molecular Weight : 336.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its anti-cancer properties. The following sections detail specific findings regarding its effects on different cancer cell lines.

Anti-Cancer Properties

- Hepatocellular Carcinoma (HCC) :

- A study investigated the effects of a related benzofuran derivative, 4-(7-methoxy-1-benzofuran-2-yl)-6-methylchromen-2-one (BMBF), demonstrating significant anti-metastatic properties in Huh7 cells, a model for HCC. BMBF was shown to suppress cell proliferation and motility, indicating that similar derivatives may exhibit comparable effects .

- Mechanism of Action :

- Cytotoxicity :

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Anti-proliferative | Huh7 | Significant suppression of viability | Downregulation of integrin α7, FAK/AKT signaling |

| Anti-migratory | Huh7 | Inhibition of cell migration | Modulation of EMT markers (E-cadherin upregulation, vimentin downregulation) |

| Cytotoxicity | Huh7 | IC50 = 48.22 μM (24h), 38.15 μM (48h) | Non-cytotoxic concentrations used for anti-metastatic assays |

Case Studies

A significant case study focused on the anti-metastatic effects of BMBF in hepatocellular carcinoma cells demonstrated that treatment with non-cytotoxic concentrations resulted in reduced cell motility and altered cytoskeletal dynamics. The study utilized various assays, including scratch motility assays and Boyden chamber assays, to assess migration and invasion capabilities .

Comparison with Similar Compounds

Structural and Functional Analogues from the 2015 Series

In a 2015 study, eighteen derivatives (1a–1r) of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide were synthesized and evaluated for neuroprotective and antioxidant activities . Key structural variations occurred at the phenyl ring substituents (R1, R2, R3 positions). Below is a comparative analysis:

Table 1: Selected Derivatives and Activities

Key Findings :

- Compound 1f (-CH3 at R2) exhibited the highest neuroprotective efficacy (75% inhibition of NMDA-induced neuronal damage) and strong antioxidant activity (IC₅₀ = 62 μM) .

- Its polar morpholine ring may improve blood-brain barrier penetration, a critical factor for neuroprotective agents .

Comparison with Other Benzofuran Derivatives

Benzofuran derivatives outside the 2015 series, such as those reported by Hu and Yang (), were evaluated for antioxidant activity (Table 3 in their study). For example:

Table 2: Antioxidant Activity of Non-2015 Benzofuran Derivatives

| Compound | Structure | DPPH Scavenging IC₅₀ |

|---|---|---|

| a | 7-methoxy, -Cl substituent | 110 μM |

| d | 7-ethoxy, -Br substituent | 95 μM |

| g | Unsubstituted benzofuran | 150 μM |

Comparison :

- The 2015 series (e.g., 1f, IC₅₀ = 62 μM) outperforms these analogues, suggesting that the amide-linked phenyl moiety enhances radical scavenging. The target compound’s morpholino group may further optimize electron-donating capacity .

Benchmarking Against Reference Drugs

Memantine, an NMDA receptor antagonist used in Alzheimer’s disease, was included in the 2015 study as a reference. At 100 μM, memantine provided ≈65% protection against NMDA-induced excitotoxicity, slightly lower than compound 1f (75%) . The target morpholino derivative, with its dual neuroprotective and antioxidant mechanisms, could offer synergistic advantages over memantine, which lacks antioxidant activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.